

Commercial Availability and Technical Guide to Deuterated Tramadol Metabolites

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Compound of Interest							
Compound Name:	(+)-N-Desmethyl Tramadol-d3						
Cat. No.:	B15294760	Get Quote					

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of deuterated tramadol metabolites, designed to assist researchers, scientists, and drug development professionals in their analytical and research endeavors. This document summarizes key quantitative data, outlines experimental protocols from cited literature, and presents visual diagrams of metabolic pathways and experimental workflows.

Tramadol, a widely used synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[1][2][3] The main phase I metabolites are O-desmethyltramadol (M1) and N-desmethyltramadol (M2). [3][4] M1 is a more potent μ -opioid receptor agonist than the parent drug and is a significant contributor to tramadol's analgesic effect.[1][2][5] Deuterated analogs of these metabolites serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies.[6][7] The substitution of hydrogen with deuterium atoms results in a heavier, more stable molecule that can be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties.[7]

Commercially Available Deuterated Tramadol Metabolites

A variety of deuterated tramadol metabolites are commercially available from several suppliers as reference standards. The most commonly available deuterated metabolite is O-



desmethyltramadol-d6 (M1-d6), followed by N-desmethyltramadol-d3 (M2-d3). These compounds are typically offered as hydrochloride salts and may be available in solid form or as certified reference material solutions.

Quantitative Data Summary

The following tables summarize the available quantitative data for commercially available deuterated tramadol metabolites. This information has been compiled from various supplier websites and product documentation.

Table 1: Deuterated O-Desmethyltramadol (M1)



Product Name	Supplier	Catalog Number	Form	Purity	Isotopic Enrichment
O-Desmethyl Tramadol-d6	MedChemEx press	HY-100282S	Solid	>98%	Not specified
O-Desmethyl- cis-Tramadol- d6 HCl	Axios Research	AR-T02737	Solid	Not specified	Not specified
(+)-O- Desmethyl Tramadol-D6 Hydrochloride	Acanthus Research	ACB-161028- 0068	Solid	High chemical and isotopic purity	Not specified
(-)-O- Desmethyl Tramadol-D6 Hydrochloride	Acanthus Research	TMD-16-003	Solid	High chemical and isotopic purity	Not specified
O-Desmethyl- cis-tramadol- D6 hydrochloride solution	Sigma- Aldrich (Cerilliant®)	D-058-1ML	100 μg/mL in Methanol	Not specified	Not specified
(+)-O- Desmethyl Tramadol-d6	Hölzel Diagnostika	HXO-08334	Solid	Not specified	Not specified

Table 2: Deuterated N-Desmethyltramadol (M2)

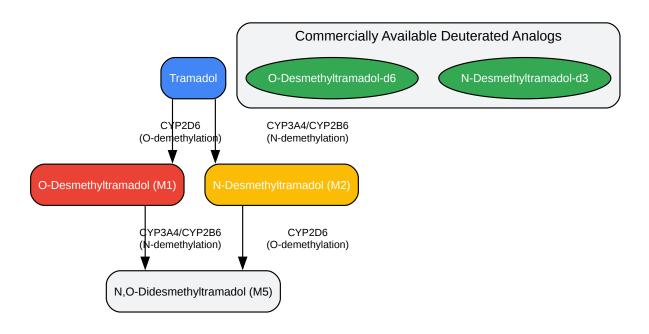


Product Name	Supplier	Catalog Number	Form	Purity	Isotopic Enrichment
rac N- Desmethyl Tramadol-d3 Hydrochloride	LGC Standards	TRC- N294102- 10MG	Solid	99.5%	Not specified
rac-N- Desmethyl Tramadol-d3 (HCl salt)	Axios Research	AR-T02732	Solid	Not specified	Not specified
N-Desmethyl N-Nitroso Tramadol-D3	Veeprho	VRP-API- 3184	Solid	Not specified	Not specified
N-Desmethyl N-nitroso Tramadol-d3	Clearsynth	CS-O-54795	Solid	Not specified	Not specified

Tramadol Metabolism and Deuterated Metabolites

Tramadol is metabolized in the liver via two primary pathways: O-demethylation to M1, primarily by CYP2D6, and N-demethylation to M2, primarily by CYP2B6 and CYP3A4.[3][4] M1 is further metabolized to N,O-didesmethyltramadol (M5). The metabolic cascade is illustrated in the following diagram.





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Fig. 1: Metabolic pathway of tramadol to its primary metabolites and the corresponding commercially available deuterated analogs.

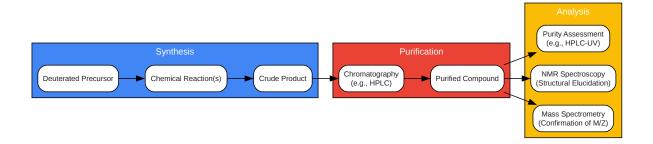
Experimental Protocols

Detailed experimental protocols for the synthesis of deuterated tramadol metabolites are not readily available in commercial literature. However, a study by Shao et al. (2006) provides a methodology for the synthesis of deuterated tramadol analogs, which can be adapted for the synthesis of its metabolites.[8] The general workflow for the synthesis, purification, and analysis of these compounds is outlined below.

General Synthetic and Analytical Workflow

The synthesis of deuterated tramadol metabolites typically involves the use of deuterated precursors in a multi-step chemical synthesis process. This is followed by purification to isolate the desired compound and analytical characterization to confirm its identity and purity.





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